Tert-butyl N-(2-nitrothiophen-3-YL)carbamate
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Overview
Description
Tert-butyl N-(2-nitrothiophen-3-YL)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a nitrothiophene moiety, and a carbamate functional group. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(2-nitrothiophen-3-YL)carbamate typically involves the reaction of 2-nitrothiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk of contamination and ensures consistent product quality.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted carbamates.
Scientific Research Applications
Tert-butyl N-(2-nitrothiophen-3-YL)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development as a prodrug or a protecting group for active pharmaceutical ingredients.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl N-(2-nitrothiophen-3-YL)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the carbamate. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine .
Comparison with Similar Compounds
- Tert-butyl carbamate
- Benzyl carbamate
- Ethyl carbamate
Comparison: Tert-butyl N-(2-nitrothiophen-3-YL)carbamate is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic properties and reactivity. Compared to other carbamates, it offers better stability and ease of removal under mild conditions, making it a preferred choice in organic synthesis .
Biological Activity
Tert-butyl N-(2-nitrothiophen-3-YL)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H14N2O3S. The compound features a tert-butyl group, a carbamate functional group, and a nitrothiophene moiety, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Weight | 250.31 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
LogP | 2.5 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The nitro group is known to be bioactivated by nitroreductases, leading to the formation of reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, nitro-containing compounds have been shown to inhibit the growth of various bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves the disruption of cellular respiration or DNA synthesis.
Case Studies
- Study on Antimycobacterial Activity : A study published in 2023 highlighted the efficacy of nitro-containing compounds against Mycobacterium tuberculosis. This compound was included in a library of compounds tested for activity against this pathogen. Results indicated that it significantly reduced bacterial load in vitro compared to controls .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the nitrothiophene moiety to enhance biological activity. Variations in substituents at the 3-position of the thiophene ring were explored, revealing that certain modifications increased potency against Gram-positive bacteria .
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for potential therapeutic applications.
Table 2: Biological Activity Summary
Properties
IUPAC Name |
tert-butyl N-(2-nitrothiophen-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(12)10-6-4-5-16-7(6)11(13)14/h4-5H,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBQYTYNMPDKIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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